Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
CAS No.:
Cat. No.: VC18205188
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20O3 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate |
| Standard InChI | InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | CWPBLHCQYVBCNX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Identifiers
The compound is systematically named tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate under IUPAC guidelines. Alternative designations include tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate, reflecting its biphenyl backbone substituted at the 2-position with an acetate group and the 4'-position with a formyl moiety . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2792201-08-0 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.4 g/mol |
| XLogP3 (Partition Coefficient) | 3.8 |
| InChI | InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
| InChI Key | CWPBLHCQYVBCNX-UHFFFAOYSA-N |
The XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems .
Molecular Structure and Conformation
The molecule consists of a biphenyl system (two benzene rings connected by a single bond) with distinct functional groups:
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A formyl group (-CHO) at the 4'-position of the distal benzene ring, which serves as an electrophilic site for nucleophilic additions or condensations.
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A tert-butyl acetate group (-OCOC(CH₃)₃) at the 2-position of the proximal benzene ring, providing steric bulk and stability against hydrolysis.
The tert-butyl group’s three methyl branches create a bulky environment that may influence crystallinity, solubility, and reactivity. The planar biphenyl system allows for π-π stacking interactions, which are critical in supramolecular chemistry and crystal engineering .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data on melting point, boiling point, and solubility are unavailable in the provided sources, inferences can be drawn from structural analogs:
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Solubility: The tert-butyl ester enhances solubility in nonpolar solvents (e.g., dichloromethane, toluene) due to its hydrophobic nature. The formyl group may marginally improve solubility in polar aprotic solvents like dimethylformamide (DMF).
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Stability: The ester group is generally stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions. The tert-butyl moiety confers additional resistance to enzymatic degradation, making the compound suitable for prolonged storage .
Spectroscopic Data
Hypothetical spectroscopic signatures based on functional groups include:
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IR Spectroscopy:
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Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester and aldehyde).
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Peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ (aldehyde C-H stretch).
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NMR Spectroscopy:
Synthetic Applications and Reactivity
Role in Organic Synthesis
The compound’s formyl and ester groups make it a multifunctional building block:
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Aldehyde Reactivity: The formyl group participates in condensation reactions (e.g., Wittig, Aldol) to form carbon-carbon bonds. For example, reaction with Grignard reagents could yield secondary alcohols, while reductive amination might produce benzylamine derivatives.
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Ester Utility: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic conditions (e.g., trifluoroacetic acid) or transesterified to other esters, enabling modular functionalization .
Pharmaceutical Relevance
Though direct pharmacological data are absent, structurally related biphenyl acetates are employed in drug discovery:
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